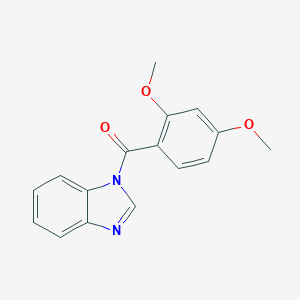
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a benzimidazole derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has shown promising applications in various scientific research areas. It has been studied for its potential anticancer activity and has shown significant inhibition of cancer cell growth in vitro. The compound has also been investigated for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been studied for its potential as an antimicrobial agent and has shown to inhibit the growth of various bacterial strains.
Wirkmechanismus
The mechanism of action of Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, the compound has shown promising results in various scientific research areas, indicating its potential as a research tool. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone. One potential direction is to investigate the compound's potential as an anticancer agent in vivo. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and inflammation. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial strains. Finally, the compound's potential as a research tool could be further explored, particularly in the context of drug discovery and development.
Conclusion
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a promising compound that has shown potential applications in various scientific research areas. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone could lead to the development of new therapies for cancer, inflammation, and infectious diseases.
Synthesemethoden
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine with the aid of a catalyst, such as p-toluenesulfonic acid. The yield of the compound varies depending on the reaction conditions, and purification is necessary to obtain a pure compound.
Eigenschaften
Produktname |
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-7-8-12(15(9-11)21-2)16(19)18-10-17-13-5-3-4-6-14(13)18/h3-10H,1-2H3 |
InChI-Schlüssel |
OYHLRCNIXSRGMF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



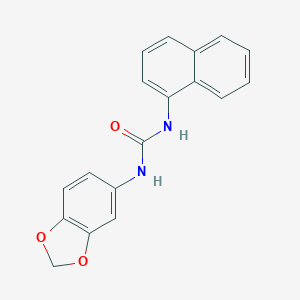
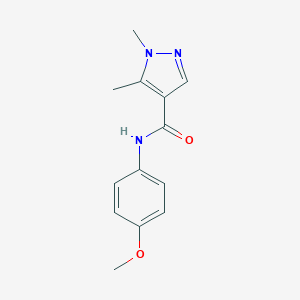
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)
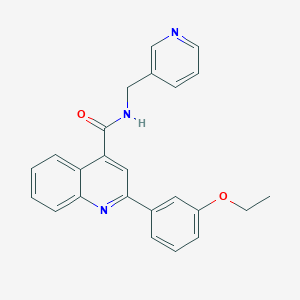
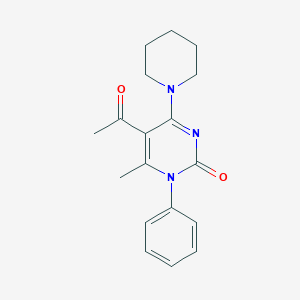
![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
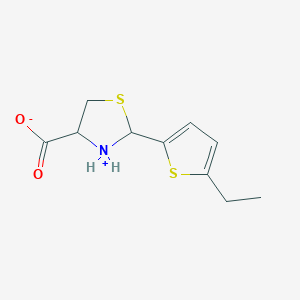
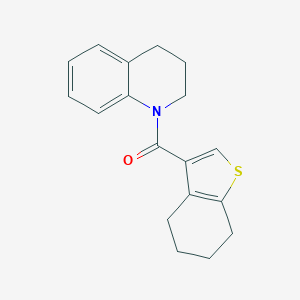

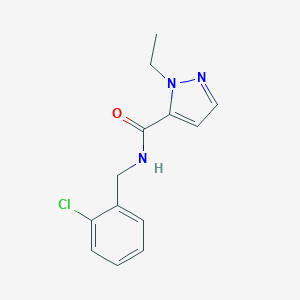
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)